3-Amino-2-(2-chloroacetyl)but-2-enenitrile

Catalog No.
S2912800
CAS No.
497084-16-9
M.F
C6H7ClN2O
M. Wt
158.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-(2-chloroacetyl)but-2-enenitrile

CAS Number

497084-16-9

Product Name

3-Amino-2-(2-chloroacetyl)but-2-enenitrile

IUPAC Name

(Z)-3-amino-2-(2-chloroacetyl)but-2-enenitrile

Molecular Formula

C6H7ClN2O

Molecular Weight

158.59

InChI

InChI=1S/C6H7ClN2O/c1-4(9)5(3-8)6(10)2-7/h2,9H2,1H3/b5-4-

InChI Key

COEGBOCHNHHERG-UHFFFAOYSA-N

SMILES

CC(=C(C#N)C(=O)CCl)N

solubility

not available

3-Amino-2-(2-chloroacetyl)but-2-enenitrile (CAS 497084-16-9 / 170652-68-3) is a highly functionalized, trifunctional building block characterized by an enamine moiety, a nitrile group, and an alpha-chloroacetyl electrophilic center. In pharmaceutical and agrochemical procurement, this compound is primarily utilized as a precursor for the single-step Knorr-type synthesis of 5-(chloromethyl)-3-methyl-1H-pyrazole-4-carbonitriles [1]. By embedding the reactive chloromethyl handle directly into the aliphatic chain prior to cyclization, it bypasses the need for late-stage radical halogenation of the pyrazole core. The resulting heterocycles serve as versatile scaffolds, where the chloromethyl group enables rapid late-stage diversification via nucleophilic displacement, and the nitrile group provides a metabolically stable bioisostere precursor for drug discovery programs [2].

Substituting 3-amino-2-(2-chloroacetyl)but-2-enenitrile with its unchlorinated analog, 3-amino-2-acetylbut-2-enenitrile, alters the synthetic workflow and introduces severe process bottlenecks. Cyclization of the unchlorinated analog yields a 5-methylpyrazole core, which subsequently requires radical chlorination (e.g., SO2Cl2 or NBS/AIBN) to install the necessary electrophilic handle for library diversification [1]. This late-stage radical halogenation is unselective, producing complex mixtures of mono-, di-, and unchlorinated species, while also risking degradation of sensitive functional groups on the N1-aryl substituent[2]. Furthermore, substituting with the ester analog (ethyl 2-(chloroacetyl)-3-aminocrotonate) yields pyrazole-4-carboxylic esters, which lack the metabolic stability of nitriles and cannot be directly converted into tetrazole bioisosteres, limiting the compound's utility in medicinal chemistry[3].

One-Step Access to 5-Chloromethyl Pyrazoles vs. Late-Stage Halogenation

Procuring 3-amino-2-(2-chloroacetyl)but-2-enenitrile enables the direct, single-step assembly of 5-(chloromethyl)-pyrazole-4-carbonitriles via condensation with substituted hydrazines [1]. In contrast, using the unchlorinated baseline (3-amino-2-acetylbut-2-enenitrile) requires a subsequent radical chlorination step of the resulting 5-methylpyrazole [2]. This late-stage chlorination typically yields complex mixtures of mono-, di-, and unchlorinated products, reducing overall isolated yields and requiring extensive chromatographic purification[1].

Evidence DimensionOverall isolated yield of 5-chloromethyl pyrazole scaffold
Target Compound Data70-85% isolated yield (single-step cyclization)
Comparator Or Baseline3-amino-2-acetylbut-2-enenitrile (35-40% yield over two steps due to over-chlorination)
Quantified DifferenceApprox. 2x higher isolated yield with elimination of radical halogenation step
ConditionsHydrazine condensation (EtOH, reflux) vs. condensation followed by SO2Cl2/AIBN radical chlorination

Eliminating harsh radical chlorination steps preserves sensitive functional groups on the hydrazine coupling partner and drastically reduces purification bottlenecks in library synthesis.

Absolute Regiocontrol in Pyrazole Core Assembly

The highly polarized nature of the trifunctional 3-amino-2-(2-chloroacetyl)but-2-enenitrile dictates strict regiocontrol during Knorr-type cyclizations[1]. The hydrazine terminal nitrogen exclusively attacks the highly electrophilic chloroacetyl carbonyl, resulting in >95:5 regioselectivity for the 5-chloromethyl isomer [2]. Attempting to chloromethylate an unsubstituted pyrazole core directly often yields a near 1:1 mixture of N-alkylated and C-alkylated isomers, rendering direct functionalization unviable for scalable procurement [1].

Evidence DimensionRegioisomeric purity of the 5-chloromethyl product
Target Compound Data>95% regioselectivity for 5-chloromethyl-1-substituted pyrazole
Comparator Or BaselineDirect chloromethylation of pre-formed pyrazole core (<50% regioselectivity, mixed N/C alkylation)
Quantified Difference>45% improvement in target regioisomer formation
ConditionsDe novo cyclization vs. late-stage electrophilic chloromethylation

High regioselectivity prevents the loss of expensive hydrazine precursors and avoids complex preparative HPLC separations during scale-up.

Nitrile Retention for Enhanced Metabolic Stability and Bioisosteric Utility

When selecting a building block for pharmaceutical libraries, the nitrile group provided by 3-amino-2-(2-chloroacetyl)but-2-enenitrile offers significant advantages over the ester group found in ethyl 2-(chloroacetyl)-3-aminocrotonate[1]. The resulting pyrazole-4-carbonitriles have a smaller steric footprint and resist esterase-mediated hydrolysis in vivo [1]. Furthermore, the nitrile serves as a direct precursor for tetrazole synthesis, an essential transformation for developing antihypertensive agents [1].

Evidence DimensionDownstream functional group stability / utility
Target Compound DataYields pyrazole-4-carbonitriles (esterase resistant, tetrazole precursor)
Comparator Or BaselineEthyl 2-(chloroacetyl)-3-aminocrotonate (yields pyrazole-4-esters, susceptible to hydrolysis)
Quantified DifferenceComplete resistance to esterase cleavage; unlocks tetrazole bioisostere pathways
ConditionsIn vitro metabolic stability assays and subsequent azide [3+2] cycloaddition

Procuring the nitrile-bearing building block prevents downstream metabolic liabilities associated with ester-bearing scaffolds and expands the available chemical space for drug discovery.

High-Throughput Synthesis of Pyrazole Libraries

This compound is the precursor of choice for generating diverse libraries of 1-aryl-3-methyl-5-(substituted-methyl)pyrazole-4-carbonitriles. The pre-installed chloromethyl handle allows for rapid, parallel late-stage functionalization via nucleophilic displacement with various amines, thiols, and alkoxides, streamlining the hit-to-lead optimization phase [1].

Development of Agrochemicals (Neonicotinoid/Fipronil Analogs)

In agrochemical research, the compound serves as a core scaffold for synthesizing pyrazole-based insecticides and fungicides. The ability to cleanly install a functionalized 5-position on the pyrazole ring is critical for target receptor binding, avoiding the yield losses associated with late-stage halogenation of unfunctionalized pyrazoles[1].

Synthesis of Tetrazole-Based Antihypertensives

The cyano group provided by this specific building block serves as a direct precursor for tetrazole formation via [3+2] cycloaddition with azides. This pathway is heavily utilized to create bioisosteres of carboxylic acids for angiotensin receptor blockers, a transformation not possible when using ester-bearing comparators[2].

XLogP3

1

Dates

Last modified: 08-17-2023

Explore Compound Types